7-Hydroxy-4-phenylcoumarin
Overview
Description
7-Hydroxy-4-phenylcoumarin (7C) is a coumarin derivative that has been evaluated for its potential anti-melanogenic properties . It is a compound with the molecular formula C15H10O3 .
Synthesis Analysis
The synthesis of 7-Hydroxy-4-phenylcoumarin and its derivatives has been explored in various studies. One method is based on the Pechmann coumarin synthesis method, where the influence of various Lewis acids on the reaction was discussed .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-4-phenylcoumarin consists of 15 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 238.24 g/mol .Chemical Reactions Analysis
The chemical reactions involving 7-Hydroxy-4-phenylcoumarin have been studied extensively. For instance, the influence of various Lewis acids on the Pechmann coumarin synthesis method was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .Physical And Chemical Properties Analysis
7-Hydroxy-4-phenylcoumarin has a molecular weight of 238.24 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. Its exact mass and monoisotopic mass are 238.062994177 g/mol .Scientific Research Applications
Field
Chemistry and Material Science
Application
7-Hydroxy-4-phenylcoumarin derivatives have strong fluorescence due to their α,β-unsaturated lipid structure. This makes them valuable in the creation of fluorescent probes, dyes, and optical materials .
Method
The synthesis of 7-Hydroxy-4-phenylcoumarin derivatives is based on the Pechmann coumarin synthesis method .
Results
The research group was able to develop a more efficient method to synthesize 7-Hydroxy-4-phenylcoumarin derivatives, saving time and cost for industrial production .
Leishmanicidal Activity
Field
Application
Certain 7-Hydroxy-4-phenylcoumarin derivatives have shown significant leishmanicidal activity against promastigote and amastigote forms of Leishmania amazonensis .
Method
Eight coumarin derivatives were synthesized from 7-Hydroxy-4-phenylcoumarin and evaluated for their in vitro leishmanicidal activity .
Results
Compounds 4 and 7 showed the most significant results against promastigote forms of L. amazonensis. They were at least three-fold more active than 1 and Compound 4 was as effective as Amphotericin B .
Melanogenesis Enhancement
Field
Application
7-Hydroxy-4-phenylcoumarin has been found to enhance melanogenesis, the process of melanin production, in B16-F10 melanoma cells .
Method
The impact of 7-Hydroxy-4-phenylcoumarin on the expression of melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2 and their transcriptional regulator MITF was investigated through a Western blot analysis .
Results
The results of this study are not explicitly mentioned in the search results .
Choleretic Drug
Field
Application
7-Hydroxy-4-methylcoumarin, a derivative of 7-Hydroxy-4-phenylcoumarin, is commonly used as a choleretic drug . It can relax the sphincter of the bile duct and relieve sphincter pain .
Method
The specific method of application or experimental procedures are not explicitly mentioned in the search results .
Results
The results of this study are not explicitly mentioned in the search results .
Antibacterial and Antioxidant Drug
Field
Application
7-Hydroxymethyl carbamate, another derivative of 7-Hydroxy-4-phenylcoumarin, is being studied as a new antibacterial and antioxidant drug .
Method
The specific method of application or experimental procedures are not explicitly mentioned in the search results .
Results
The results of this study are not explicitly mentioned in the search results .
Antitumor Activity
Field
Application
Novobiocin, a derivative of 7-Hydroxy-4-phenylcoumarin, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase . It can also reverse resistance to some anticancer drugs .
Method
The specific method of application or experimental procedures are not explicitly mentioned in the search results .
Results
The results of this study are not explicitly mentioned in the search results .
Antifungal Activity
Field
Application
Certain derivatives of 7-Hydroxy-4-phenylcoumarin have shown significant antifungal activity .
Method
The specific method of application or experimental procedures are not explicitly mentioned in the search results .
Results
The results of this study are not explicitly mentioned in the search results .
Melanogenesis Enhancement
Field
Application
7-Hydroxy-4-methylcoumarin, a derivative of 7-Hydroxy-4-phenylcoumarin, has been found to enhance melanogenesis, the process of melanin production, in B16-F10 melanoma cells .
Method
The impact of 7-Hydroxy-4-methylcoumarin on the expression of melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2 and their transcriptional regulator MITF was investigated through a Western blot analysis .
Results
The results indicated that melanin production and intracellular tyrosinase activity were significantly stimulated by 7-Hydroxy-4-methylcoumarin .
Fluorescent Probes
Field
Chemistry and Material Science
Application
7-Hydroxy-4-phenylcoumarin derivatives have strong fluorescence due to their α,β-unsaturated lipid structure. This makes them valuable in the creation of fluorescent probes, dyes, and optical materials .
Method
The synthesis of 7-Hydroxy-4-phenylcoumarin derivatives is based on the Pechmann coumarin synthesis method .
Results
The research group was able to develop a more efficient method to synthesize 7-Hydroxy-4-phenylcoumarin derivatives, saving time and cost for industrial production .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-hydroxy-4-phenylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-12-13(10-4-2-1-3-5-10)9-15(17)18-14(12)8-11/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJMJRRORVMRJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418258 | |
Record name | 7-Hydroxy-4-phenylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10418258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-phenylcoumarin | |
CAS RN |
2555-30-8 | |
Record name | 7-Hydroxy-4-phenylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2555-30-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxy-4-phenylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10418258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXY-4-PHENYLCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0487H6Q0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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